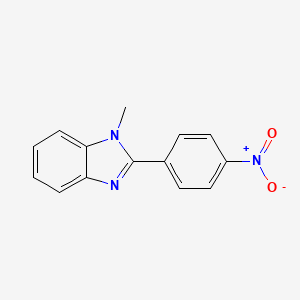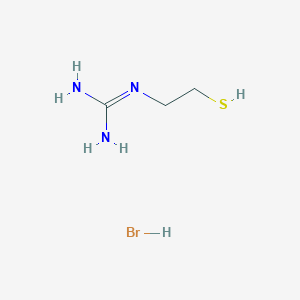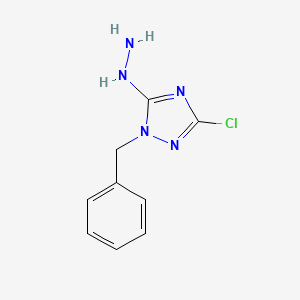![molecular formula C15H12Cl3N3O3 B11712695 N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 4-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 4-nitroaniline + trichloroacetyl chloride → intermediate
Step 2: Intermediate + benzoyl chloride → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: N-[2,2,2-trichloro-1-(4-aminoanilino)ethyl]benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Benzoic acid and 4-nitroaniline
科学的研究の応用
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can be compared with other similar compounds, such as:
- 2-methyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 3-iodo-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 4-F-N-[2,2,2-trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl]benzamide
These compounds share similar structural features but differ in the substituents attached to the benzamide or nitroaniline moieties
Conclusion
This compound is a versatile compound with a range of applications in scientific research. Its unique chemical structure allows it to participate in various reactions, making it a valuable reagent in organic synthesis. Additionally, its potential biological activity makes it an interesting candidate for further investigation in the fields of biology and medicine.
特性
分子式 |
C15H12Cl3N3O3 |
|---|---|
分子量 |
388.6 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H12Cl3N3O3/c16-15(17,18)14(20-13(22)10-4-2-1-3-5-10)19-11-6-8-12(9-7-11)21(23)24/h1-9,14,19H,(H,20,22) |
InChIキー |
MGAXVCYXLQXMJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
![3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11712656.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)

![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)

![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
